molecular formula C16H13ClFN5O B11272366 N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272366
M. Wt: 345.76 g/mol
InChI Key: AVUYTHGSKFWGSP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, which includes a triazole ring and substituted phenyl groups, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Substitution Reactions: The phenyl groups are introduced through nucleophilic aromatic substitution reactions. For instance, the 3-chloro-4-methylphenyl group can be attached via a reaction with a suitable halogenated precursor.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the cycloaddition step and large-scale batch reactors for subsequent substitution and amidation reactions. The use of automated systems and real-time monitoring can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its triazole ring and substituted phenyl groups suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The substituted phenyl groups can enhance binding affinity and specificity, leading to selective inhibition of target enzymes or receptors. The exact pathways involved depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the fluorophenyl group, which may reduce its binding affinity and specificity.

    N-(3-fluorophenyl)-5-[(3-chloro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide: Similar structure but with different substitution patterns, potentially altering its biological activity.

    N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide: Variation in the position of the fluorine atom, which can affect its chemical and biological properties.

Uniqueness

N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which enhances its potential interactions with biological targets. The combination of a triazole ring with substituted phenyl groups provides a versatile scaffold for the development of new bioactive molecules and materials.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique properties

Properties

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c1-9-5-6-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)7-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

AVUYTHGSKFWGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl

Origin of Product

United States

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